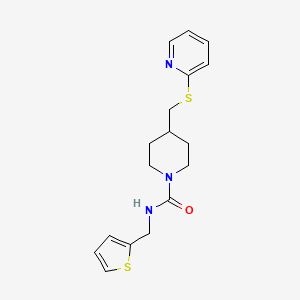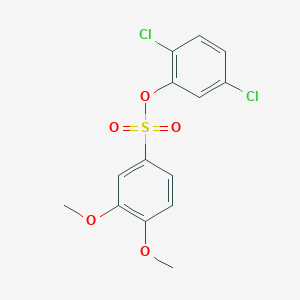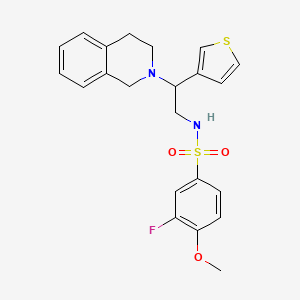![molecular formula C18H17F3N4O2 B2447140 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluorométhyl)phényl)méthanone CAS No. 2034369-32-7](/img/structure/B2447140.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluorométhyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone is a heterocyclic compound with a complex structure, involving multiple functional groups. Its intricate molecular framework makes it a subject of interest in various scientific disciplines, including organic chemistry, medicinal chemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound can be used as a building block for the creation of more complex molecules. Its unique structure lends itself to the formation of novel compounds with potential bioactivity.
Biology: The compound may interact with various biological macromolecules, potentially serving as a lead compound in the development of new drugs. Its interaction with enzymes and receptors could be studied to elucidate its biological activity.
Medicine: Potential applications in medicinal chemistry include its use as an inhibitor for specific enzymes or receptors involved in disease pathways. Its structural uniqueness might offer advantages over existing therapeutics.
Industry: In an industrial context, derivatives of this compound might be used in the development of new materials, agrochemicals, or other specialized chemicals.
Mécanisme D'action
Target of Action
Compounds with similar pyrrolo[3,4-d]pyrimidine structures have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a critical pathway for DNA and RNA synthesis in cells .
Mode of Action
Similar compounds have been found to be competitive inhibitors of their target enzymes . This suggests that the compound may bind to the active site of its target enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
The compound likely affects the purine salvage pathway by inhibiting PNP . This inhibition can disrupt the synthesis of DNA and RNA in cells, potentially leading to cell death . The exact downstream effects would depend on the specific cells and conditions.
Pharmacokinetics
A related compound with a pyrrolo[2,3-d]pyrimidine structure was found to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound may have good bioavailability and drug-likeness .
Result of Action
Given its potential role as a pnp inhibitor, it may lead to cell death by disrupting dna and rna synthesis .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, potentially influencing biochemical reactions. For instance, it exhibits inhibitory activity against kinases such as Akt kinase, Rsk kinase, and S6K kinase . The nature of these interactions is likely due to the compound’s structural features, which allow it to bind to the active sites of these enzymes .
Cellular Effects
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on certain kinases can disrupt normal cell signaling, potentially leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory activity against certain kinases suggests that it may bind to these enzymes, preventing them from catalyzing their respective reactions .
Temporal Effects in Laboratory Settings
The effects of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models
Metabolic Pathways
The compound may be involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, often starting with the construction of the pyrrolo[3,4-d]pyrimidine core. Key steps usually include cyclization reactions, followed by functional group modifications such as introduction of the morpholino and trifluoromethylphenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using efficient, cost-effective procedures that ensure high yield and purity. This may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino moiety, forming N-oxides.
Reduction: Reduction of certain functional groups, like nitro groups (if present), can be achieved using common reducing agents.
Substitution: It can participate in various substitution reactions, where substituents on the aromatic ring or the heterocyclic core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation conditions.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles for further substitution.
Major Products Formed from These Reactions:
From oxidation, N-oxides of the morpholino group.
From reduction, amines or alcohols, depending on the starting material.
From substitution, halogenated or otherwise functionalized derivatives of the compound.
Comparaison Avec Des Composés Similaires
When compared with other similar heterocyclic compounds, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone stands out due to its unique trifluoromethyl group and morpholino moiety. Similar compounds include pyrrolo[3,4-d]pyrimidine derivatives without these specific functional groups.
Pyrrolo[3,4-d]pyrimidine: The core structure, common to many bioactive compounds.
Morpholino derivatives: Compounds featuring the morpholino group, often with significant biological activity.
Trifluoromethylphenyl derivatives: Known for their strong electron-withdrawing properties and impact on the bioactivity of the compound.
This compound's unique combination of these groups contributes to its distinct chemical and biological properties, setting it apart from others in its class.
Propriétés
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)14-3-1-2-12(8-14)16(26)25-10-13-9-22-17(23-15(13)11-25)24-4-6-27-7-5-24/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSDPDHRJRATHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2447057.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B2447062.png)

![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)

![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}prop-2-enamide](/img/structure/B2447073.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)
